1-methyl-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-6-oxo-N-(4-phenoxyphenyl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-21-17(22)12-11-16(20-21)18(23)19-13-7-9-15(10-8-13)24-14-5-3-2-4-6-14/h2-12H,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXHSOLZXBASDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C14H14N4O3
- Molar Mass: 286.28 g/mol
- CAS Number: 784158-24-3
Biological Activity Overview
The compound exhibits a range of biological activities, primarily focusing on its interaction with various biological targets. Key areas of investigation include:
- Antitumor Activity: Studies have indicated that derivatives of dihydropyridazine compounds can inhibit tumor growth through various mechanisms, including the modulation of kinase pathways.
- Anti-inflammatory Effects: Research suggests that this compound may possess anti-inflammatory properties, providing potential therapeutic benefits in conditions characterized by chronic inflammation.
The biological activity of 1-methyl-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide is attributed to its ability to interact with specific receptors and enzymes:
- Kinase Inhibition: The compound has shown promise as an inhibitor of various kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Receptor Modulation: Its structural similarity to known receptor ligands suggests potential interactions with targets such as PPARs (Peroxisome Proliferator-Activated Receptors) and ACCs (Acetyl-CoA Carboxylases).
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
In a study published in Bioorganic and Medicinal Chemistry, compounds similar to 1-methyl-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine were evaluated for their antitumor efficacy. The results demonstrated significant inhibition of tumor growth in human colorectal carcinoma xenografts when administered orally, indicating the compound's potential as a therapeutic agent for cancer treatment .
Case Study: Anti-inflammatory Properties
Another study explored the anti-inflammatory effects of related dihydropyridazine derivatives. The findings revealed that these compounds could significantly reduce levels of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The table below highlights key structural differences and similarities between the target compound and analogs from the evidence:
Key Observations:
- Steric Bulk: The phenoxy group is bulkier than methoxy () or pyridinyl () substituents, which could influence solubility and steric hindrance during target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
